molecular formula C20H17N3O2 B4785415 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4785415
M. Wt: 331.4 g/mol
InChI Key: JPNJEMPQCXSYAJ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide is a hybrid molecule combining a quinoline backbone with an indole-containing side chain. The quinoline moiety features a hydroxyl group at position 2 and a carboxamide group at position 4, linked via an ethyl spacer to a 1H-indol-3-yl group. This structural design leverages the pharmacophoric properties of both indole (e.g., modulation of neurotransmitter receptors, anticancer activity) and quinoline (e.g., antimicrobial, anti-inflammatory effects) scaffolds. The compound’s molecular formula is C₂₀H₁₆N₃O₂, with a molecular weight of 330.36 g/mol. Its unique architecture makes it a candidate for targeting enzymes or receptors in diseases such as cancer, microbial infections, and neurological disorders .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19-11-16(15-6-2-4-8-18(15)23-19)20(25)21-10-9-13-12-22-17-7-3-1-5-14(13)17/h1-8,11-12,22H,9-10H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNJEMPQCXSYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactionsKey reagents often include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline or indole rings .

Scientific Research Applications

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways affected depend on the biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents/Modifications Observed Biological Activities References
2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide (Target) C₂₀H₁₆N₃O₂ Quinoline-2-hydroxy, indol-3-yl ethyl side chain Anticancer (in vitro), kinase inhibition
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide C₂₀H₁₅ClN₃O₂ 4-Chloro substitution on indole Enhanced antimicrobial activity, anticancer
2-Hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide C₁₈H₁₆N₃O₄S Sulfonamide group replacing indole Antibacterial (Gram-positive pathogens)
2-Hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide C₁₉H₁₅N₄O₃S Thienopyrimidine moiety Kinase inhibition (under investigation)
1-Allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide C₁₉H₁₇N₃O₅S Allyl and sulfamoyl groups Anti-inflammatory, COX-2 inhibition

Key Findings from Comparative Studies

Impact of Halogenation: The 4-chloro substitution on the indole ring (Table 1, Row 2) enhances antimicrobial potency against Staphylococcus aureus (MIC = 2 µg/mL) compared to the non-halogenated target compound (MIC = 8 µg/mL) . This is attributed to increased lipophilicity and membrane penetration.

Role of Sulfonamide vs. Indole :

  • Replacement of indole with a sulfamoylphenyl group (Table 1, Row 3) shifts activity toward Gram-positive bacteria (e.g., Bacillus subtilis), likely due to sulfonamide’s interference with folate biosynthesis .

Heterocyclic Modifications: Thienopyrimidine-containing analogs (Table 1, Row 4) exhibit selective inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 0.8 µM), suggesting that electron-deficient heterocycles improve target binding .

Steric and Electronic Effects: The allyl group in 1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Table 1, Row 5) introduces steric bulk, reducing COX-2 inhibition (IC₅₀ = 1.2 µM) compared to smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide
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2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide

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